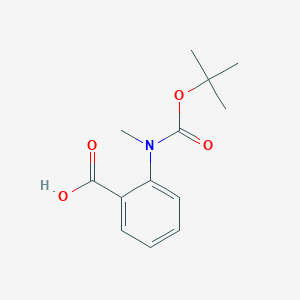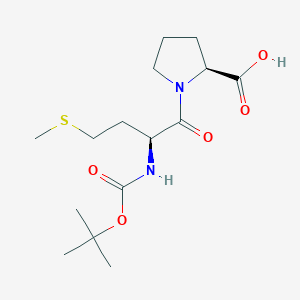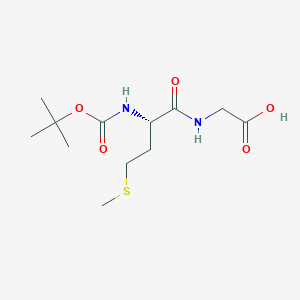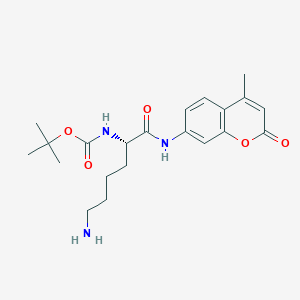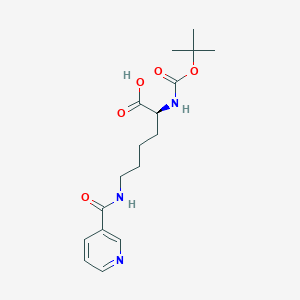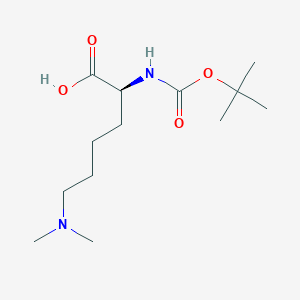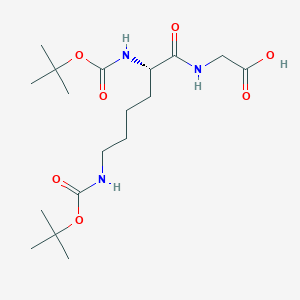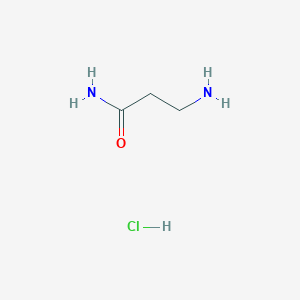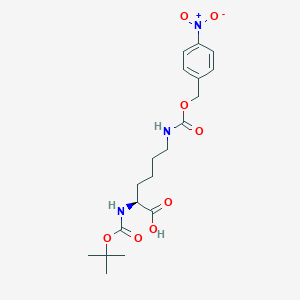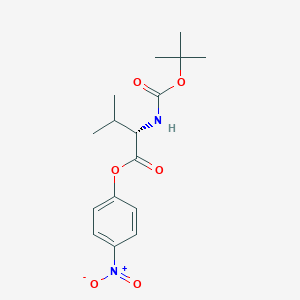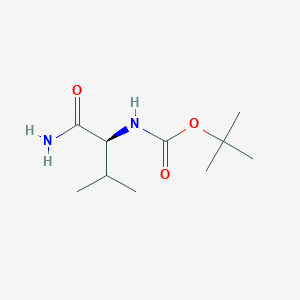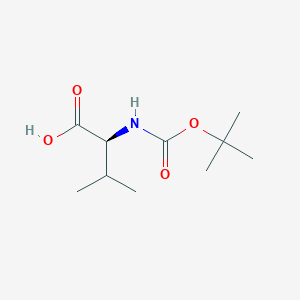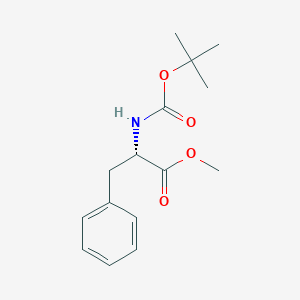
Boc-Phe-OMe
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester, commonly known as Boc-Phe-OMe, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which shields the amino group from unwanted reactions during peptide synthesis.
Biochemische Analyse
Cellular Effects
The cellular effects of Boc-Phe-OMe are not well-documented. As a building block in peptide synthesis, its effects on cells would largely depend on the specific peptide it’s incorporated into. Peptides can influence cell function in numerous ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a component in peptide synthesis, its effects at the molecular level would be determined by the specific peptide it’s part of. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function would be valuable for understanding its behavior in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models .
Metabolic Pathways
As a component in peptide synthesis, it could potentially be involved in a variety of metabolic pathways, depending on the specific peptide it’s incorporated into .
Transport and Distribution
As a component in peptide synthesis, its transport and distribution would be influenced by the specific peptide it’s part of .
Subcellular Localization
As a component in peptide synthesis, its localization would be influenced by the specific peptide it’s incorporated into .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-Phe-OMe is typically synthesized through the esterification of N-(tert-butoxycarbonyl)-L-phenylalanine with methanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Boc-Phe-OH+MeOH→this compound+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Phe-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield N-(tert-butoxycarbonyl)-L-phenylalanine.
Deprotection: The Boc group can be removed under acidic conditions to yield L-phenylalanine methyl ester.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Hydrolysis: N-(tert-butoxycarbonyl)-L-phenylalanine.
Deprotection: L-phenylalanine methyl ester.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-Phe-OMe is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and drug delivery systems.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including imaging and diagnostics.
Material Science: Used in the development of peptide-based materials with unique properties.
Wirkmechanismus
The mechanism of action of Boc-Phe-OMe is primarily related to its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-phenylalanine ethyl ester (Boc-Phe-OEt)
- N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (Boc-Tyr-OMe)
- N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-Val-OMe)
Uniqueness
Boc-Phe-OMe is unique due to its specific combination of the Boc protecting group and the phenylalanine methyl ester. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis. The presence of the phenylalanine side chain also imparts specific properties to the peptides synthesized using this compound, such as hydrophobicity and aromatic interactions.
Eigenschaften
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSWSVBXRBXPRL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432331 | |
| Record name | Boc-Phe-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51987-73-6 | |
| Record name | Boc-Phe-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-phenylalanine methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


